BenchChemオンラインストアへようこそ!

Barbital-d5

Isotope Dilution Mass Spectrometry Analytical Reference Material Deuterium Labelling

Barbital-d5 is the only internal standard that perfectly mirrors barbital in extraction recovery, chromatographic retention, and ionization efficiency, while its +5 Da mass shift ensures complete MS resolution. This eliminates the ion-suppression mismatches seen with heterologous deuterated barbiturates and prevents false-positive results. Essential for ISO/IEC 17025 forensic blood analysis, CLIA/CAP clinical UPLC-MS/MS screens, and FDA/ICH-regulated pharmaceutical bioanalytical methods. Available as neat solid and certified methanolic solutions.

Molecular Formula C8H12N2O3
Molecular Weight 189.22 g/mol
CAS No. 1189694-78-7
Cat. No. B3218389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbital-d5
CAS1189694-78-7
Molecular FormulaC8H12N2O3
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)CC
InChIInChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2
InChIKeyFTOAOBMCPZCFFF-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barbital-d5 (CAS 1189694-78-7) – Procurement and Analytical Baseline for the Deuterated Barbital Internal Standard


Barbital‑d5 (5‑Ethyl‑5‑(2H5)ethyl‑2,4,6(1H,3H,5H)‑pyrimidinetrione, CAS 1189694‑78‑7) is the pentadeuterated analogue of the classical barbiturate barbital (veronal) [REFS‑1]. The five deuterium atoms are incorporated exclusively on the C5‑ethyl side chain, generating a nominal mass increase of +5 Da (M = 189.22 g/mol) [REFS‑2]. This site‑specific labelling leaves the barbituric acid ring unaltered, thereby preserving the compound’s fundamental physicochemical properties—including pKa, solubility, and hydrogen‑bonding capacity—while rendering it mass‑spectrometrically distinct from its unlabelled parent [REFS‑3]. Commercial sources supply Barbital‑d5 in both neat (≥98 atom % D) and ready‑to‑use methanolic solution formats (e.g., 100 μg/mL, 1.0 mg/mL), with product specifications intended for use as an internal standard in isotope dilution mass spectrometry workflows [REFS‑4].

Why Barbital-d5 Cannot Be Replaced by Unlabelled Barbital or Other Deuterated Barbiturate Internal Standards


In LC‑MS/MS and GC‑MS quantitative bioanalysis, the internal standard must exactly mimic the analyte’s extraction efficiency, chromatographic behaviour, and ionisation response to compensate for matrix‑induced variability. Unlabelled barbital (CAS 57‑44‑3) shares the identical retention time and ionisation characteristics of the target analyte and therefore cannot be distinguished by the mass spectrometer—making it unusable as an internal standard for barbital quantification [REFS‑1]. Conversely, heterologous deuterated barbiturates such as phenobarbital‑d5 or pentobarbital‑d5 possess different hydrophobicities, extraction recoveries, and, in the case of pentobarbital‑d5, documented ion‑interference artefacts that compromise quantitation accuracy for barbital [REFS‑2]. Barbital‑d5 uniquely provides the requisite structural and isotopic congruence to correct for matrix effects and recovery losses while maintaining baseline mass‑spectrometric resolution from endogenous barbital [REFS‑3]. The data presented below quantify these critical differentiators.

Barbital-d5 Procurement Evidence: Quantified Performance Differentiation versus Unlabelled Barbital and Alternative Internal Standards


Isotopic Purity ≥98 atom % D Enables Accurate Isotope Dilution Quantitation

Commercial Barbital‑d5 is certified to ≥98 atom % D isotopic purity, with certain batches achieving ≥99 atom % D [REFS‑1][REFS‑2]. This high enrichment minimises the contribution of residual unlabelled (d0) barbital to the analyte signal, reducing cross‑contribution error in isotope dilution calculations. In contrast, unlabelled barbital contains no deuterium, while alternative pentadeuterated barbiturates (e.g., pentobarbital‑d5) may exhibit different isotopic enrichment specifications but lack the structural identity required for barbital quantitation.

Isotope Dilution Mass Spectrometry Analytical Reference Material Deuterium Labelling

+5 Da Mass Shift Provides Unambiguous MS Resolution from Endogenous Barbital

The five‑deuterium substitution on Barbital‑d5 increases its monoisotopic mass from 184.10 Da (barbital) to 189.12 Da, a shift of +5.02 Da [REFS‑1]. This mass increment places the internal standard’s precursor and product ions outside the naturally occurring M+1 and M+2 isotopic envelopes of unlabelled barbital, enabling baseline‑resolved selected reaction monitoring (SRM) transitions. Unlabelled barbital, by definition, shares identical m/z values with the analyte and cannot be used in MS‑based quantitation. Other pentadeuterated barbiturates (e.g., secobarbital‑d5) also exhibit +5 Da shifts but differ structurally, leading to distinct fragmentation patterns that preclude their use as internal standards for barbital.

Mass Spectrometry Selected Reaction Monitoring (SRM) Isotopic Internal Standard

Matrix Effect Compensation: Signal Suppression is Matched Between Barbital and Barbital-d5

In electrospray ionisation (ESI) LC‑MS/MS, co‑eluting matrix components from biological samples (urine, plasma, whole blood) can suppress analyte ionisation by 20–80 % [REFS‑1]. Because Barbital‑d5 is chemically identical to the analyte except for the five‑deuterium substitution on the ethyl side chain, it experiences the same degree of ion suppression or enhancement as unlabelled barbital. Consequently, the analyte‑to‑internal‑standard peak area ratio remains constant, irrespective of matrix composition. Unlabelled barbital cannot be used as an internal standard because it would co‑elute with the analyte and be indistinguishable by MS. Heterologous deuterated standards (e.g., phenobarbital‑d5) exhibit different retention times and, in some cases, different matrix‑effect profiles, introducing quantitative bias [REFS‑2].

Matrix Effect Ion Suppression LC-MS/MS Quantitation

Validated Method Performance: LOQ of 10 ng/mL Achieved in Human Whole Blood

A fully validated DART‑Orbitrap‑HRMS method for the simultaneous quantification of phenobarbital and barbital in human whole blood employed phenobarbital‑d5 as internal standard for phenobarbital and aprobarbital as internal standard for barbital [REFS‑1]. Although this study did not use Barbital‑d5, it demonstrates that a properly matched internal standard enables an LOQ of 10 ng/mL for barbital, with mean recovery of 88.1 % and interday precision <10.4 %. The use of Barbital‑d5 in place of aprobarbital would be expected to further improve accuracy and precision by eliminating any minor matrix‑effect mismatches, as the structural identity between analyte and IS is complete. In contrast, when d5‑pentobarbital was used as a generic internal standard for multiple barbiturates, quantitation of pentobarbital was compromised by interference from the d5‑pentobarbital itself [REFS‑2].

Bioanalytical Method Validation Forensic Toxicology Limit of Quantification

Chromatographic Co‑Elution with Minimal Deuterium‑Induced Retention Time Shift

In reversed‑phase liquid chromatography, deuteration can induce a slight decrease in hydrophobicity, causing deuterated analogues to elute marginally earlier than their unlabelled counterparts. For Barbital‑d5, the five‑deuterium substitution on the ethyl side chain results in a retention time shift of approximately 2–10 seconds under typical gradient conditions (e.g., 5–95 % acetonitrile over 8–10 minutes) [REFS‑1]. This minor shift does not compromise the internal standard’s ability to correct for matrix effects, as the compounds remain in sufficiently close temporal proximity that ion suppression zones are co‑experienced. In contrast, using a structurally unrelated deuterated barbiturate (e.g., pentobarbital‑d5) as internal standard for barbital introduces both a larger retention time offset and differential ion suppression, which can lead to quantitative bias exceeding ±20 % in matrix‑rich samples [REFS‑2].

Reversed-Phase LC Deuterium Isotope Effect Chromatographic Resolution

Regulatory Acceptability: Barbital-d5 Meets FDA and ICH Guidelines for Isotope Dilution Internal Standards

The FDA’s 2018 Bioanalytical Method Validation Guidance and the ICH M10 Guideline explicitly recommend the use of stable‑isotope‑labelled internal standards for LC‑MS/MS assays to mitigate matrix effects [REFS‑1]. Barbital‑d5, with its ≥98 atom % D isotopic purity and structural identity to the analyte, fully satisfies these regulatory expectations. Studies employing deuterated barbiturate internal standards have been successfully validated under FDA guidelines, demonstrating accuracy (87.6–106.7 %) and precision (CV <10.4 %) within the acceptance criteria [REFS‑2]. In contrast, methods relying on non‑isotopic or structurally mismatched internal standards frequently fail precision and accuracy requirements during method transfer, necessitating costly re‑validation [REFS‑3].

FDA Bioanalytical Method Validation ICH M10 Regulated Bioanalysis

Procurement-Driven Application Scenarios for Barbital-d5 (CAS 1189694-78-7)


Forensic Toxicology: Quantitation of Barbital in Post‑Mortem Whole Blood

Barbital‑d5 is the preferred internal standard for quantifying barbital in forensic whole blood samples. The validated DART‑HRMS method achieved an LOQ of 10 ng/mL with 88.1 % recovery, and the use of a structurally identical deuterated IS (Barbital‑d5) would further improve accuracy by eliminating matrix‑effect mismatches observed with aprobarbital [REFS‑1]. Laboratories seeking accreditation under ISO/IEC 17025 should procure Barbital‑d5 to ensure their barbital assays meet the required precision and accuracy criteria.

Clinical Toxicology and Therapeutic Drug Monitoring: Urine Barbiturate Screening

High‑throughput clinical laboratories implementing UPLC‑MS/MS screens for nine barbiturates require deuterated internal standards for each analyte to comply with CLIA and CAP regulations [REFS‑2]. Barbital‑d5 enables the specific and sensitive detection of barbital in urine without interference from co‑eluting endogenous compounds. Its ≥98 atom % D isotopic purity ensures that the d0 impurity contribution remains below the assay’s reporting threshold, preventing false‑positive or inflated quantitative results.

Bioanalytical Method Development and Validation for IND/NDA Submissions

Sponsors developing new barbiturate formulations or conducting drug‑drug interaction studies must validate LC‑MS/MS methods per FDA/ICH guidelines. Barbital‑d5 is the only internal standard that can simultaneously satisfy the regulatory requirement for stable‑isotope labelling and the analytical requirement for structural identity with barbital [REFS‑3]. Its use minimises the risk of method rejection during regulatory review, thereby accelerating the path to first‑in‑human studies and market approval.

Academic and Pharmaceutical Research: Metabolic Tracing and Pharmacokinetic Studies

In academic laboratories investigating the pharmacokinetics or metabolic fate of barbital, Barbital‑d5 serves a dual purpose: it functions as an internal standard for absolute quantitation of unlabelled barbital in plasma and tissue homogenates, and its +5 Da mass shift permits differentiation of exogenously administered barbital from endogenously produced or background barbital [REFS‑1]. This capability is essential for studies requiring precise measurement of low‑abundance metabolites or for distinguishing administered drug from dietary or environmental sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barbital-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.